Cas no 326474-68-4 (1-methyl-1H-indazole-3-thiol)

1-methyl-1H-indazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-indazole-3-thiol
- 326474-68-4
- 1,2-Dihydro-1-methyl-3H-indazole-3-thione
- EN300-1844645
- DTXSID901271871
-
- インチ: 1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
- InChIKey: FTUXYOPKKKIHSN-UHFFFAOYSA-N
- ほほえんだ: S=C1C2C=CC=CC=2N(C)N1
計算された属性
- せいみつぶんしりょう: 164.04081944g/mol
- どういたいしつりょう: 164.04081944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 47.4Ų
1-methyl-1H-indazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844645-0.05g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1844645-5.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1844645-0.1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1844645-2.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1844645-5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1844645-1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1844645-0.25g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1844645-0.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1844645-1.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1844645-10g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 10g |
$6390.0 | 2023-09-19 |
1-methyl-1H-indazole-3-thiol 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
1-methyl-1H-indazole-3-thiolに関する追加情報
Introduction to 1-methyl-1H-indazole-3-thiol (CAS No. 326474-68-4)
1-methyl-1H-indazole-3-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 326474-68-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with a sulfur atom introduced at the 3-position. The presence of a methyl group at the 1-position further enhances its structural complexity and potential biological activity.
The indazole core is a versatile scaffold that has been extensively studied for its pharmacological properties. Indazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of a thiol group at the 3-position of the indazole ring introduces reactivity that can be exploited in drug design, particularly in the development of enzyme inhibitors and metal chelators.
In recent years, 1-methyl-1H-indazole-3-thiol has emerged as a promising intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. Researchers have been particularly interested in its potential as a precursor for small-molecule drugs targeting specific biological pathways.
One of the most compelling aspects of 1-methyl-1H-indazole-3-thiol is its ability to interact with biological targets through multiple mechanisms. The thiol group can participate in covalent bonding with cysteine residues in proteins, leading to the development of irreversible inhibitors. This property is particularly valuable in drug discovery, as it can enhance target specificity and reduce off-target effects.
Moreover, the methyl group at the 1-position of the indazole ring can influence the electronic properties of the molecule, affecting its binding affinity and selectivity. This structural feature allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making 1-methyl-1H-indazole-3-thiol a versatile building block for drug design.
Recent studies have highlighted the potential of 1-methyl-1H-indazole-3-thiol in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in tumor proliferation and survival. The thiol group's ability to form disulfide bonds has been exploited to develop prodrugs that release active species within cancer cells, enhancing therapeutic efficacy.
The compound's interaction with metal ions has also been explored as a potential therapeutic strategy. Transition metal ions such as copper and iron are known to play crucial roles in various pathological processes, including oxidative stress and inflammation. By chelating these metals, 1-methyl-1H-indazole-3-thiol derivatives may help modulate these processes, offering new avenues for treating chronic diseases.
In addition to its pharmaceutical applications, 1-methyl-1H-indazole-3-thiol has shown promise in materials science. Its ability to form coordination complexes with metal ions makes it useful in designing functional materials such as catalysts and sensors. These applications leverage the compound's unique chemical properties to develop innovative solutions in industrial and environmental chemistry.
The synthesis of 1-methyl-1H-indazole-3-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advances in synthetic methodologies have enabled researchers to produce this compound efficiently, facilitating further exploration of its biological activities.
As research continues to uncover new applications for 1-methyl-1H-indazole-3-thiol, its importance in medicinal chemistry is likely to grow. The compound's unique structural features and reactivity make it a valuable tool for developing novel therapeutics across various disease areas. Future studies may focus on improving its bioavailability and exploring new mechanisms of action to expand its therapeutic potential.
In conclusion, 1-methyl-1H-indazole-3-thiol (CAS No. 326474-68-4) is a multifaceted compound with significant promise in pharmaceutical and materials science applications. Its ability to interact with biological targets through multiple mechanisms makes it an attractive candidate for drug development. As research progresses, this compound is poised to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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